molecular formula C16H27N5O21P4 B1193970 Ap(4)Glucose CAS No. 62230-92-6

Ap(4)Glucose

Cat. No.: B1193970
CAS No.: 62230-92-6
M. Wt: 749.3 g/mol
InChI Key: DYLRVRDYHHGSMH-WAMDDSRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ap(4)Glucose, a phosphorylated derivative of D-glucose, is hypothesized to feature a phosphate group at the 4th carbon position of the glucose molecule. Phosphorylation at the 4th position may alter its chemical stability, enzymatic interactions, and biological activity compared to other glucose derivatives . For instance, G6P is central to glycolysis and glycogen metabolism , whereas this compound’s unique phosphorylation site could confer distinct reactivity or regulatory functions, such as modulating ion channels or inflammatory responses .

Properties

CAS No.

62230-92-6

Molecular Formula

C16H27N5O21P4

Molecular Weight

749.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N5O21P4/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(38-16)3-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)39-7(2-23)11(26)10(25)6(24)1-22/h2,4-8,10-13,16,22,24-28H,1,3H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,17,18,19)/t6-,7+,8-,10-,11-,12-,13-,16-/m1/s1

InChI Key

DYLRVRDYHHGSMH-WAMDDSRMSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N

Synonyms

Ap(4)glucose
P(1)-(adenosine-5')-P(4)-(glucose-6)tetraphosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ap(4)Glucose with analogous glucose derivatives based on structural features, biological roles, and research findings inferred from the evidence:

Compound Phosphate Position Key Biological Roles Stability Research Findings
This compound C4 Hypothesized role in signaling or ion modulation Likely lower stability Limited direct data; inferred effects on Nav1.5 channels and AP duration
Glucose-6-Phosphate (G6P) C6 Glycolysis, glycogen synthesis High stability Central to energy metabolism; mutations linked to glycogen storage diseases
Glucose-1-Phosphate (G1P) C1 Glycogen breakdown, nucleotide sugar synthesis Moderate stability Substrate for glycogen phosphorylase; critical for polysaccharide synthesis
D-Glucose-3}4C Isotopic labeling Metabolic tracer studies N/A Used in isotopic tracing to map glucose utilization pathways

Metabolic and Clinical Implications

  • This compound vs. G6P/G1P: Unlike G6P and G1P, which are integral to glycolysis and glycogen metabolism, this compound’s C4 phosphorylation may limit its participation in these pathways. Instead, it could act as a signaling molecule. This compound might similarly influence ion channels but with kinetics modulated by its phosphate group .
  • Hyperglycemia and Inflammation : Elevated glucose exacerbates inflammatory responses and pancreatic outcomes in acute pancreatitis (AP) . While G6P and G1P are metabolized rapidly, this compound’s stability could prolong its pro-inflammatory effects, analogous to how sustained hyperglycemia worsens clinical outcomes .

Analytical Challenges

Characterizing this compound requires advanced techniques such as 13C-NMR and mass spectrometry (as used for isotopic glucose derivatives ).

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